![molecular formula C15H13ClINO2 B4779644 N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide](/img/structure/B4779644.png)
N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide
Übersicht
Beschreibung
N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide, also known as CIIB, is a chemical compound used in scientific research. It is a potent and selective antagonist of the GPR119 receptor, which is involved in glucose homeostasis and lipid metabolism.
Wirkmechanismus
N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide acts as a selective antagonist of the GPR119 receptor, which is expressed in pancreatic beta cells, intestinal L cells, and adipose tissue. GPR119 activation stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and improve glucose homeostasis. This compound blocks the binding of endogenous ligands to the GPR119 receptor, thereby reducing its activity and downstream signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound improves glucose tolerance and insulin secretion in animal models of diabetes. It also reduces food intake and body weight in obese mice. This compound has been shown to increase GLP-1 and GIP secretion in vitro, suggesting that it may have potential as a treatment for type 2 diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide in lab experiments is its high potency and selectivity for the GPR119 receptor. This allows for precise modulation of GPR119 activity without affecting other receptors or signaling pathways. However, one limitation is that this compound is not currently available as a commercial product, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide and the GPR119 receptor. One area of interest is the development of GPR119 agonists as a treatment for type 2 diabetes and obesity. Another area of research is the investigation of the role of GPR119 in other physiological processes, such as inflammation and cardiovascular function. Additionally, the development of more potent and selective GPR119 antagonists, such as this compound, may have therapeutic potential in certain disease states.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide has been used in various scientific research studies to investigate the role of the GPR119 receptor in glucose homeostasis and lipid metabolism. It has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. This compound has also been used to study the effects of GPR119 activation on appetite regulation and energy expenditure.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c16-13-6-1-2-7-14(13)20-9-8-18-15(19)11-4-3-5-12(17)10-11/h1-7,10H,8-9H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCNHRANPLSVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.